molecular formula C16H14FNO3 B311647 Ethyl 2-[(2-fluorobenzoyl)amino]benzoate

Ethyl 2-[(2-fluorobenzoyl)amino]benzoate

Cat. No.: B311647
M. Wt: 287.28 g/mol
InChI Key: XHFJQORLFWAWEH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-fluorobenzoyl)amino]benzoate is a fluorinated aromatic ester with the molecular formula C₁₆H₁₃FNO₃ and a molecular weight of 286.28 g/mol (calculated). Structurally, it consists of a benzoate ester core substituted at the 2-position with a 2-fluorobenzoylamino group. This compound is part of a broader class of benzamide derivatives, which are widely explored in medicinal and agrochemical research due to their tunable electronic and steric properties.

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

XHFJQORLFWAWEH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-[(2-bromobenzoyl)amino]benzoate

  • Molecular Formula: C₁₆H₁₄BrNO₃
  • Molecular Weight : 348.196 g/mol
  • Key Differences: Replacing fluorine with bromine increases molecular weight and introduces a larger, less electronegative halogen.

Ethyl 2-[(2-cyanoacetyl)amino]benzoate

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • Key Differences: The cyano group (-CN) is strongly electron-withdrawing, which could increase electrophilicity and reactivity in nucleophilic environments. This compound is explicitly used as a pharmaceutical intermediate, suggesting that fluorinated analogs like Ethyl 2-[(2-fluorobenzoyl)amino]benzoate may share similar synthetic utility .

Positional Isomerism: 2-Substituted vs. 4-Substituted Analogs

Ethyl 4-[(2-fluorobenzoyl)amino]benzoate

  • Molecular Formula: C₁₆H₁₃FNO₃ (same as the 2-isomer)
  • Positional isomerism can significantly impact biological activity; for example, 4-substituted sulfonamides often exhibit enhanced antimicrobial properties .

Antifungal and Antioxidant Potential

  • Fluorinated sulfonamides, such as compound 126 (N-(3-(9H-carbazol-4-yloxy)-hydroxypropyl)-4-fluoro-N-isopropylbenzenesulfonamide), demonstrate superior antifungal activity against Curvularia lunata and Aspergillus niger compared to Ketoconazole .
  • Antioxidant activity has been observed in fluorinated sulfonamides (e.g., compound 127 ) via radical scavenging assays, suggesting that fluorine’s electronegativity enhances redox properties .

Reactivity in Polymer Chemistry

  • Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion and better physical properties . This highlights the influence of substituent positioning and electronic effects on reactivity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound 2-fluorobenzoyl C₁₆H₁₃FNO₃ 286.28 Potential pharmaceutical intermediate
Ethyl 2-[(2-bromobenzoyl)amino]benzoate 2-bromobenzoyl C₁₆H₁₄BrNO₃ 348.20 Halogen bonding candidate
Ethyl 2-[(2-cyanoacetyl)amino]benzoate 2-cyanoacetyl C₁₂H₁₂N₂O₃ 232.24 Pharmaceutical intermediate
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate 4-fluorobenzoyl C₁₆H₁₃FNO₃ 286.28 Structural isomer with lower steric hindrance

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